![molecular formula C9H16N2O B2732499 (4Ar,9aS)-1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-b]azepin-6-one CAS No. 2503155-28-8](/img/structure/B2732499.png)

(4Ar,9aS)-1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-b]azepin-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

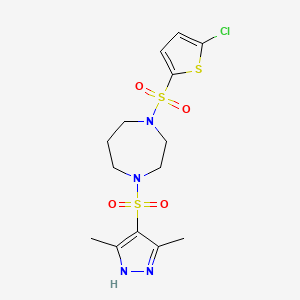

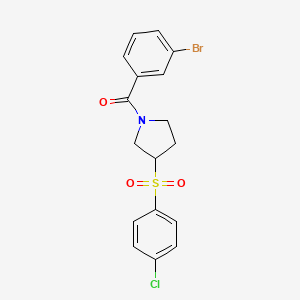

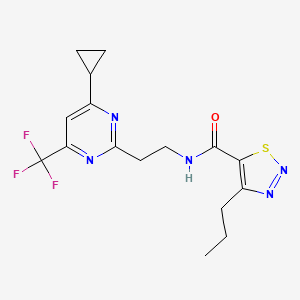

(4Ar,9aS)-1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-b]azepin-6-one is a chemical compound that belongs to the class of pyridoazepines. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The structural analysis and synthetic routes of compounds related to (4Ar,9aS)-1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-b]azepin-6-one have been a significant focus in the field of organic chemistry. For instance, studies on dibenzo[b,d]azepin-6-ones have highlighted the atropisomeric properties and high stereochemical stability of these compounds, which are essential for developing pharmaceuticals with targeted therapeutic effects. The methylation process at specific sites on the molecule has been shown to stereoselectively yield specific isomers, indicating the importance of stereochemistry in the biological activity of these compounds (Tabata et al., 2008).

Antitumor Activity

The antitumor activity of pyrido[3,2-d][1]benzazepin-6(7H)-ones and their derivatives has been extensively studied, revealing significant bioactivity against various cancer cell lines. The introduction of bioisosteric elements and structural analogs has led to compounds with noteworthy selectivity and potency for renal tumor cell lines, highlighting the potential for developing new cancer therapeutics (Link et al., 1999).

Pharmacological Properties

Pyrido[b]azepine derivatives have demonstrated a broad range of pharmacological properties, including antiviral, antimicrobial, and antitumor activities. These compounds have been identified as effective inhibitors of various enzymes and receptors, such as R1P1 kinase, ubiquitin-specific proteases (USPs), and angiotensin I type 2 (AT2) receptors, making them valuable for drug development and therapeutic applications (Danyliuk & Vovk, 2020).

Antimicrobial and Anticancer Activity

The synthesis of novel methylene bis-isoxazolo[4,5-b]azepines and their evaluation for antimicrobial and anticancer activities have revealed potent bioactivities against microbial strains and cancer cell lines. These findings suggest the potential for these compounds in treating infectious diseases and cancer, highlighting the importance of continuous exploration in the synthesis of azepine derivatives for medical applications (Rajanarendar et al., 2012).

Molecular Binding and Interaction Studies

Studies focusing on the binding properties of azepine derivatives, such as the evaluation of 6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepine and related compounds at central nicotinic receptors, provide insight into the molecular interactions and mechanisms underlying their pharmacological activities. These studies are crucial for understanding the therapeutic potential of azepine derivatives and for guiding the design of compounds with enhanced efficacy and selectivity (Cheng et al., 1999).

Eigenschaften

IUPAC Name |

(4aR,9aS)-1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-b]azepin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9-5-1-3-7-8(11-9)4-2-6-10-7/h7-8,10H,1-6H2,(H,11,12)/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLUCFHHRLHSDQ-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCCN2)NC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H](CCCN2)NC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Ar,9aS)-1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-b]azepin-6-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/no-structure.png)

![2-fluoro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2732420.png)

![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2732422.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide](/img/structure/B2732428.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2732429.png)

![Isoxazol-5-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2732439.png)